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molecular formula C10H13NO3S B052197 Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 117642-16-7

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B052197
M. Wt: 227.28 g/mol
InChI Key: RRKGPBYCHQFJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221787B2

Procedure details

Prepared by proceeding in a similar manner to Intermediate 7, starting from (tetrahydropyran-4-yl)acetaldehyde, sulphur and ethyl cyanoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:10][C:5]2[CH2:6]OCC[C:4]=2[C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12].[O:16]1[CH2:21][CH2:20]C(CC=O)[CH2:18][CH2:17]1.[S].C(CC(OCC)=O)#N>>[NH2:1][C:2]1[S:10][C:5]([CH:6]2[CH2:20][CH2:21][O:16][CH2:17][CH2:18]2)=[CH:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |^3:24|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C2=C(COCC2)S1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)CC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
NC=1SC(=CC1C(=O)OCC)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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